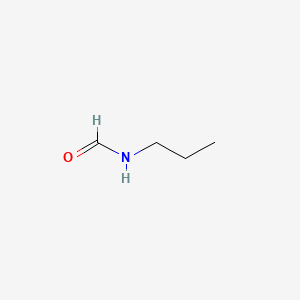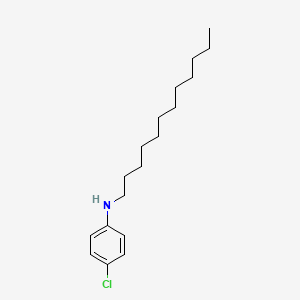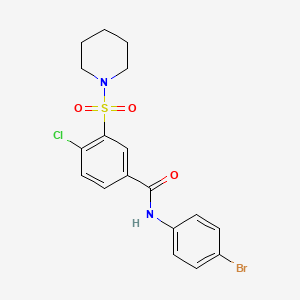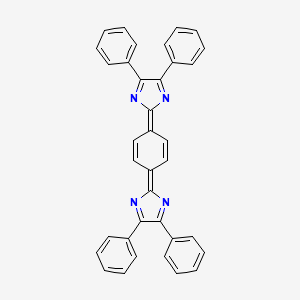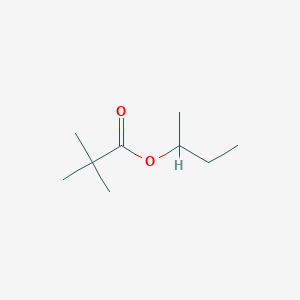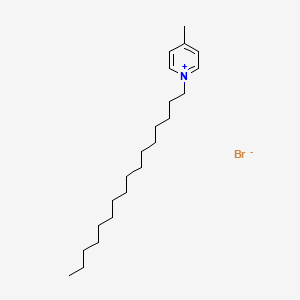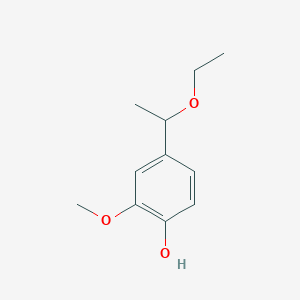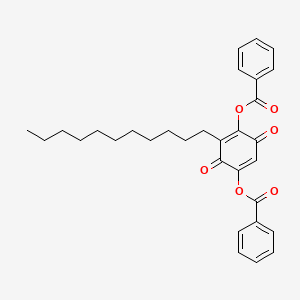
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of two dioxo groups and a long undecyl chain attached to a cyclohexa-1,4-diene ring, with dibenzoate groups at the 1,4 positions. It is used in various scientific research applications due to its reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate typically involves the oxidation of precursor compounds. One common method includes the oxidation of 3,6-dihydroxy derivatives using nitrogen oxides in the presence of molecular sieves . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and the isolation of the target compound.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups.
Substitution: The dibenzoate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Nitrogen oxides, potassium permanganate.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substituting agents: Various alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .
Wissenschaftliche Forschungsanwendungen
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate involves its interaction with various molecular targets. The compound’s dioxo groups can participate in redox reactions, influencing cellular pathways and enzyme activities. Its long undecyl chain allows it to interact with lipid membranes, potentially affecting membrane integrity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dioxocyclohexa-1,4-diene-1-carbaldehyde: Similar structure but with a carbaldehyde group instead of dibenzoate.
3,6-Dioxocyclohexa-1,4-diene-1,2,4,5-tetracarboxylic acid dianhydride: Contains additional carboxylic acid groups.
3,6-Dioxocyclohexa-1,4-diene-1-sulfonic acid: Features a sulfonic acid group.
Uniqueness
3,6-Dioxo-2-undecylcyclohexa-1,4-diene-1,4-diyl dibenzoate is unique due to its combination of dioxo groups, long undecyl chain, and dibenzoate groups. This structure imparts distinct chemical reactivity and potential biological activities, making it valuable for various research and industrial applications .
Eigenschaften
CAS-Nummer |
5796-41-8 |
|---|---|
Molekularformel |
C31H34O6 |
Molekulargewicht |
502.6 g/mol |
IUPAC-Name |
(4-benzoyloxy-3,6-dioxo-5-undecylcyclohexa-1,4-dien-1-yl) benzoate |
InChI |
InChI=1S/C31H34O6/c1-2-3-4-5-6-7-8-9-16-21-25-28(33)27(36-30(34)23-17-12-10-13-18-23)22-26(32)29(25)37-31(35)24-19-14-11-15-20-24/h10-15,17-20,22H,2-9,16,21H2,1H3 |
InChI-Schlüssel |
XBZUMPSWLOLGDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC1=C(C(=O)C=C(C1=O)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


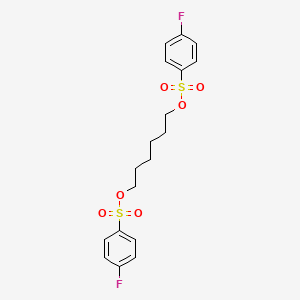



![methyl 6-[(Z)-2-(2-iodo-6-methoxyphenyl)-1-nitroethenyl]-1,3-benzodioxole-5-carboxylate](/img/structure/B14739225.png)
